![molecular formula C28H23N3O6 B6490531 N-{2-[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]-1-benzofuran-3-yl}-5-oxo-1-phenylpyrrolidine-3-carboxamide CAS No. 872613-41-7](/img/structure/B6490531.png)
N-{2-[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]-1-benzofuran-3-yl}-5-oxo-1-phenylpyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups and structural motifs, including a 2,3-dihydro-1,4-benzodioxin-6-yl group, a benzofuran group, and a pyrrolidine group. These groups are common in many biologically active compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using spectroscopic techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) .Wissenschaftliche Forschungsanwendungen
Antibacterial Agents
This compound has shown potential as an antibacterial agent. Research indicates that derivatives of this compound can inhibit bacterial biofilm formation, which is crucial for preventing bacterial infections . The compound’s structure allows it to interact with bacterial enzymes, disrupting their function and inhibiting bacterial growth.
Enzyme Inhibition
The compound has been studied for its ability to inhibit various enzymes. For instance, it has shown moderate inhibitory activity against lipoxygenase, an enzyme involved in the inflammatory response . This makes it a candidate for developing anti-inflammatory drugs.
Anticancer Properties
Some derivatives of this compound have demonstrated anticancer properties. They can interfere with the cell cycle and inhibit histone deacetylase (HDAC), which is crucial for cancer cell proliferation . This makes the compound a potential candidate for cancer therapy.
Anti-inflammatory Applications
The compound has been found to possess anti-inflammatory properties. It can suppress pro-inflammatory cytokines, which are signaling molecules that mediate and regulate immunity and inflammation. This application is particularly relevant for treating chronic inflammatory diseases.
Antioxidant Activity
Research has shown that the compound exhibits antioxidant properties. It can neutralize free radicals, thereby protecting cells from oxidative stress and damage . This makes it useful in developing treatments for diseases where oxidative stress is a contributing factor.
Neuroprotective Effects
The compound has potential neuroprotective effects. It can inhibit enzymes like carbonic anhydrase, which are involved in neurological disorders such as epilepsy and Alzheimer’s disease . This suggests its use in developing neuroprotective drugs.
Optical Applications
The compound has been studied for its nonlinear optical properties, making it a candidate for applications in optical limiters and optical switching . These properties are valuable in the field of photonics and optoelectronics.
Anti-hepatotoxic Agents
Derivatives of the compound have shown anti-hepatotoxic properties, meaning they can protect the liver from toxins . This application is significant for developing treatments for liver diseases and conditions caused by toxic substances.
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoyl)-1-benzofuran-3-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3O6/c32-24-14-17(16-31(24)19-6-2-1-3-7-19)27(33)30-25-20-8-4-5-9-21(20)37-26(25)28(34)29-18-10-11-22-23(15-18)36-13-12-35-22/h1-11,15,17H,12-14,16H2,(H,29,34)(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOATSFYAVBZNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)C5CC(=O)N(C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzofuran-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3,4-dimethoxyphenyl)-3-[2-(4-fluorophenyl)acetamido]-1-benzofuran-2-carboxamide](/img/structure/B6490453.png)
![N-(3,4-dimethoxyphenyl)-3-[2-(thiophen-2-yl)acetamido]-1-benzofuran-2-carboxamide](/img/structure/B6490460.png)
![2-{[6-(benzylamino)pyridazin-3-yl]sulfanyl}-N-(2-bromo-4-methylphenyl)acetamide](/img/structure/B6490462.png)
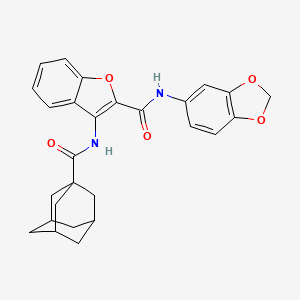
![N-(4-bromo-2-fluorophenyl)-2-[(6-{[(4-methylphenyl)methyl]amino}pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B6490471.png)
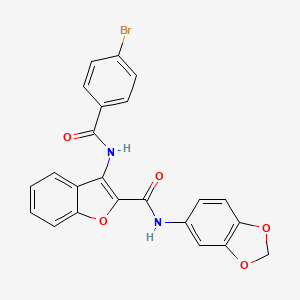
![2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B6490481.png)
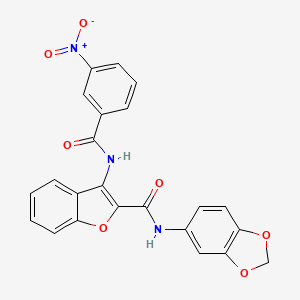
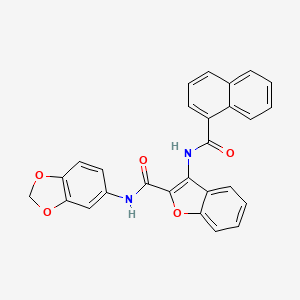
![N-(2H-1,3-benzodioxol-5-yl)-3-[2-(naphthalen-1-yl)acetamido]-1-benzofuran-2-carboxamide](/img/structure/B6490508.png)
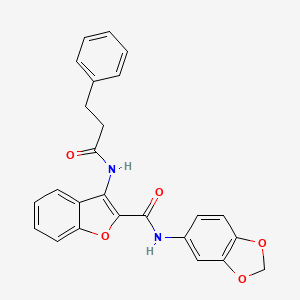
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(3-methylphenyl)acetamido]-1-benzofuran-2-carboxamide](/img/structure/B6490525.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(4-methoxyphenyl)propanamido]-1-benzofuran-2-carboxamide](/img/structure/B6490537.png)